Dichloro(dimethyl)silane;1,1,2,2-tetraphenylethane-1,2-diol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

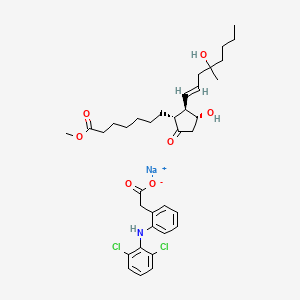

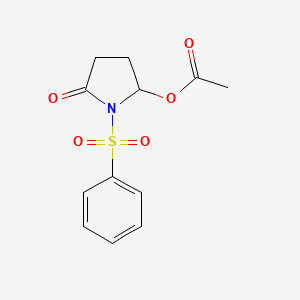

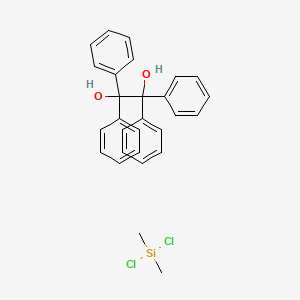

Dichloro(dimethyl)silane: and 1,1,2,2-tetraphenylethane-1,2-diol are two distinct chemical compounds with unique properties and applications.

準備方法

Dichloro(dimethyl)silane

Dichloro(dimethyl)silane is typically synthesized by passing methyl chloride through a heated tube packed with copper(I) chloride and ground silicon using Cu2O as the catalyst. The reaction can be represented as follows :

2CH3Cl+Si→(CH3)2SiCl2

1,1,2,2-Tetraphenylethane-1,2-diol

1,1,2,2-Tetraphenylethane-1,2-diol is prepared through the photochemical reduction of benzophenone in the presence of isopropanol. The reaction involves the formation of benzopinacol from benzophenone under UV light .

化学反応の分析

Dichloro(dimethyl)silane

Dichloro(dimethyl)silane undergoes several types of chemical reactions, including hydrolysis, alcoholysis, and polymerization:

Hydrolysis: Reacts with water to form linear and cyclic silicones.

Alcoholysis: Reacts with methanol to produce dimethoxydimethylsilanes.

1,1,2,2-Tetraphenylethane-1,2-diol

1,1,2,2-Tetraphenylethane-1,2-diol is involved in free radical polymerization and can be used as a protecting group for boronic acids by converting them to stable boronic esters .

科学的研究の応用

Dichloro(dimethyl)silane

Dichloro(dimethyl)silane is widely used in the synthesis of optically active ansa-mettallocene polymerization catalysts and as a precursor to silicone and polysilane compounds. It is also used in glass coating to protect it from micro particles .

1,1,2,2-Tetraphenylethane-1,2-diol

1,1,2,2-Tetraphenylethane-1,2-diol is used as an active component in the initiation system for free radical polymerization. It serves as a precursor to 1-hydroxy-2-(p-tolylaminocarbonyloxy)-1,1,2,2-tetraphenylethane, a thermal iniferter for radical polymerization .

作用機序

Dichloro(dimethyl)silane

Dichloro(dimethyl)silane reacts readily with water to form silicones. The hydrolysis reaction involves the cleavage of Si-Cl bonds and the formation of Si-O-Si linkages, resulting in the formation of linear and cyclic silicones .

1,1,2,2-Tetraphenylethane-1,2-diol

1,1,2,2-Tetraphenylethane-1,2-diol acts as a radical initiator in polymerization reactions. The compound undergoes homolytic cleavage under UV light to generate free radicals, which initiate the polymerization process .

類似化合物との比較

Dichloro(dimethyl)silane

Similar compounds include methyltrichlorosilane and dichloromethylsilane. Dichloro(dimethyl)silane is unique due to its specific use in the production of dimethylsilicone and polysilane compounds .

1,1,2,2-Tetraphenylethane-1,2-diol

Similar compounds include 2,3-diphenylbutane-2,3-diol and 2,2,2-triphenylacetophenone. 1,1,2,2-Tetraphenylethane-1,2-diol is unique due to its role as a radical initiator and its use in protecting boronic acids .

特性

CAS番号 |

70624-20-3 |

|---|---|

分子式 |

C28H28Cl2O2Si |

分子量 |

495.5 g/mol |

IUPAC名 |

dichloro(dimethyl)silane;1,1,2,2-tetraphenylethane-1,2-diol |

InChI |

InChI=1S/C26H22O2.C2H6Cl2Si/c27-25(21-13-5-1-6-14-21,22-15-7-2-8-16-22)26(28,23-17-9-3-10-18-23)24-19-11-4-12-20-24;1-5(2,3)4/h1-20,27-28H;1-2H3 |

InChIキー |

QNYRJTWKOLYJMG-UHFFFAOYSA-N |

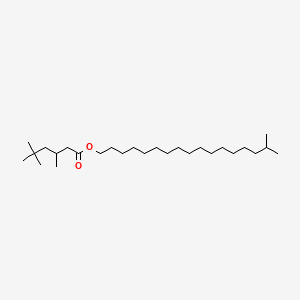

正規SMILES |

C[Si](C)(Cl)Cl.C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O |

関連するCAS |

70624-20-3 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。